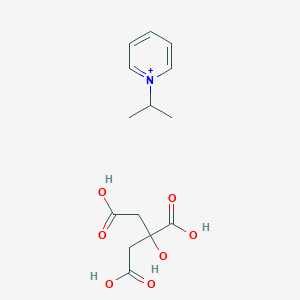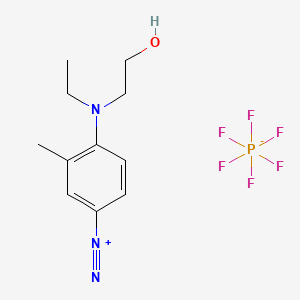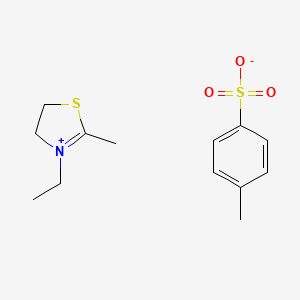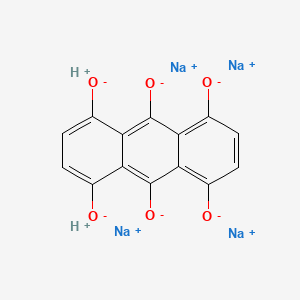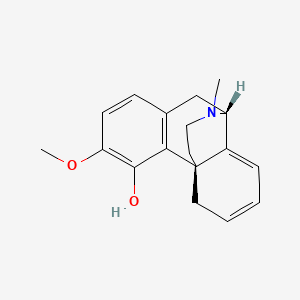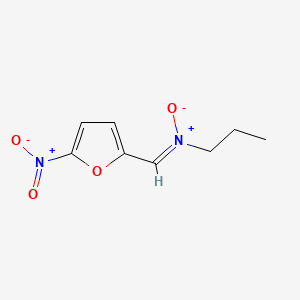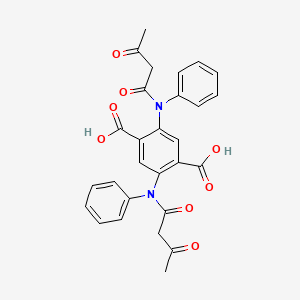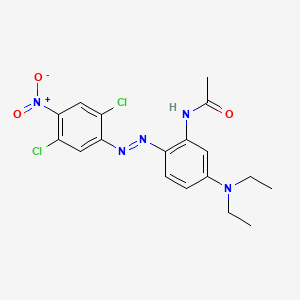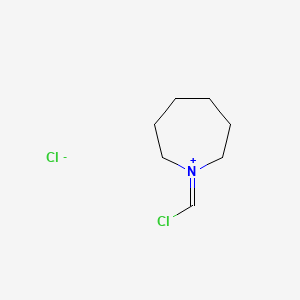
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(3-bromophenyl)hexahydro-3-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(3-bromophenyl)hexahydro-3-thioxo- is a heterocyclic compound that belongs to the class of triazolopyridazines. . The presence of a triazole ring fused with a pyridazine ring imparts unique chemical properties to this compound, making it a valuable target for synthetic and medicinal chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(3-bromophenyl)hexahydro-3-thioxo- can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar reaction conditions with appropriate modifications to ensure safety and efficiency. The use of molecular sieves and dry solvents like toluene can enhance the yield and reduce reaction time .
Análisis De Reacciones Químicas
Types of Reactions
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(3-bromophenyl)hexahydro-3-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of substituted triazolopyridazines .
Aplicaciones Científicas De Investigación
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(3-bromophenyl)hexahydro-3-thioxo- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(3-bromophenyl)hexahydro-3-thioxo- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3-Triazolo(4,5-b)pyridine: Another triazole-fused heterocycle with similar biological activities.
1H-1,2,3-Triazolo(4,5-c)pyridazine: Known for its medicinal applications and structural similarity.
Uniqueness
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(3-bromophenyl)hexahydro-3-thioxo- stands out due to its unique combination of a triazole and pyridazine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in medicinal chemistry and material science make it a valuable compound for research and development .
Propiedades
Número CAS |
58744-87-9 |
|---|---|
Fórmula molecular |
C12H12BrN3OS |
Peso molecular |
326.21 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one |
InChI |
InChI=1S/C12H12BrN3OS/c13-9-4-3-5-10(8-9)16-11(17)14-6-1-2-7-15(14)12(16)18/h3-5,8H,1-2,6-7H2 |
Clave InChI |
UZSCIMGCDJYKGY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2C(=S)N(C(=O)N2C1)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



